molecular formula C6H14ClNO5 B1499848 6-(Aminomethyl)oxane-2,3,4,5-tetrol;hydrochloride CAS No. 4460-60-0

6-(Aminomethyl)oxane-2,3,4,5-tetrol;hydrochloride

Cat. No. B1499848
CAS RN: 4460-60-0
M. Wt: 215.63 g/mol
InChI Key: GHQIWWAEPCTDEU-UHFFFAOYSA-N
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Description

6-(Aminomethyl)oxane-2,3,4,5-tetrol hydrochloride, also known as Aminoxylitol or Aminoxyl, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine.

Scientific Research Applications

Chemical Synthesis and Interactions

  • The molecule, closely related to β-d-Altrose, adopts a chair conformation facilitating various intermolecular interactions, critical in the design of structured compounds for research applications (Watanabe et al., 2009).

Polymer Science

  • Studies on polymers, such as the synthesis and copolymerization of Nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate (BEM) with 4'-(((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)ethyl)amino)-4-nitroazobenzene (DR1M), demonstrate the molecule's relevance in creating materials with unique optical and physical properties. These properties include photoinduced birefringence, which could have applications in optical storage and information processing technologies (Meng et al., 1996).

Organic Chemistry and Catalysis

  • The compound has been implicated in various synthesis pathways, such as the reaction of Acetylenecarboxylic Acid with Amines and the synthesis of specific hydrolysis products, showcasing its role in the development of new organic synthesis methodologies and the understanding of reaction mechanisms (Iwanami et al., 1964).

Molecular Interactions and Reactions

  • Research into the SNAr reaction of 2,3,5,6-Tetrachloronitrobenzene with Diamines under high pressure to form cyclization products provides insights into molecular interactions and the potential for designing novel compounds with specific functions (Ibata et al., 1995).

Biomedical Applications

  • Kinetic determination of specific compounds in binary mixtures highlights the potential biomedical applications of the molecule, particularly in developing analytical methods for detecting and quantifying therapeutic agents (Milovanović & Čakar, 1990).

Synthetic Chemistry

  • The synthesis of oligomers containing several hydroxyimino groups from octane-3,6-dione and undecane-3,6,9-trione demonstrates the compound's role in creating polymers with specific functional groups, which could have applications in materials science and catalysis (Yukimasa et al., 1977).

properties

IUPAC Name

6-(aminomethyl)oxane-2,3,4,5-tetrol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5.ClH/c7-1-2-3(8)4(9)5(10)6(11)12-2;/h2-6,8-11H,1,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQIWWAEPCTDEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4460-60-0
Record name NSC44443
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44443
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Aminomethyl)oxane-2,3,4,5-tetrol;hydrochloride
Reactant of Route 2
6-(Aminomethyl)oxane-2,3,4,5-tetrol;hydrochloride
Reactant of Route 3
6-(Aminomethyl)oxane-2,3,4,5-tetrol;hydrochloride
Reactant of Route 4
6-(Aminomethyl)oxane-2,3,4,5-tetrol;hydrochloride
Reactant of Route 5
6-(Aminomethyl)oxane-2,3,4,5-tetrol;hydrochloride
Reactant of Route 6
6-(Aminomethyl)oxane-2,3,4,5-tetrol;hydrochloride

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